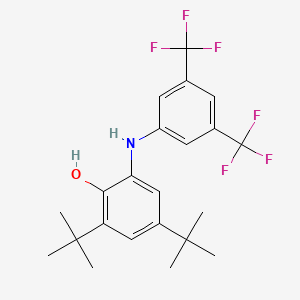
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a phenylamino group substituted with trifluoromethyl groups and a phenol group substituted with tert-butyl groups, making it a highly functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenylacetic acid: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)benzylamine: Known for its use in organic synthesis and as an intermediate in drug development.
Uniqueness
What sets 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol apart is its combination of trifluoromethyl and tert-butyl groups, which confer unique chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H25F6NO |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)anilino]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C22H25F6NO/c1-19(2,3)12-10-16(20(4,5)6)18(30)17(11-12)29-15-8-13(21(23,24)25)7-14(9-15)22(26,27)28/h7-11,29-30H,1-6H3 |
Clé InChI |
WHRQKVAWJDWZTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


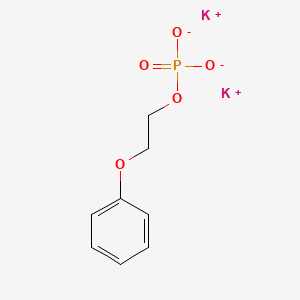
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

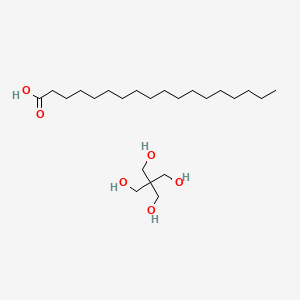
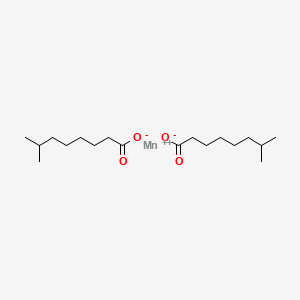

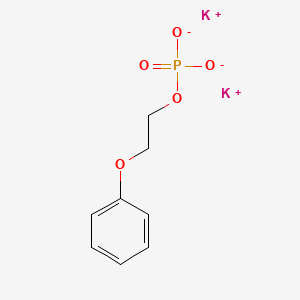

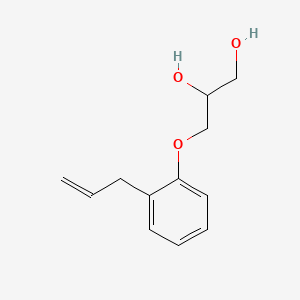
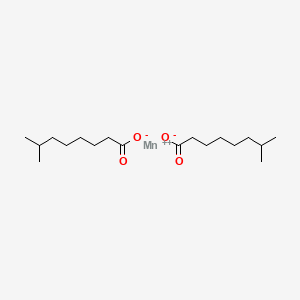

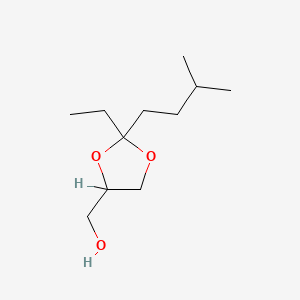

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
